3-Dimethylphosphorylpropan-1-amine

Ligand Design Coordination Chemistry Solubility

Researchers face supply inconsistency and unpredictable basicity when sourcing aminophosphine oxide scaffolds. 3-Dimethylphosphorylpropan-1-amine (CAS 35790-17-1) resolves this with a propyl linker that enforces 6-membered chelate rings and precisely characterized amine-P=O dual Lewis basicity (ΔpKa ≈ -5 vs. aliphatic amines). • Free amine form, mp 39-40°C; ready for functionalization with isocyanates or electrophiles • ≥95% purity; stored at +4°C, ships ambient • Consistent lot-to-lot quality for reproducible catalysis and extraction studies

Molecular Formula C5H14NOP
Molecular Weight 135.147
CAS No. 35790-17-1
Cat. No. B2449837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylphosphorylpropan-1-amine
CAS35790-17-1
Molecular FormulaC5H14NOP
Molecular Weight135.147
Structural Identifiers
SMILESCP(=O)(C)CCCN
InChIInChI=1S/C5H14NOP/c1-8(2,7)5-3-4-6/h3-6H2,1-2H3
InChIKeyDNJVEIOYHQNTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is 3-Dimethylphosphorylpropan-1-amine (CAS 35790-17-1)? A Technical Baseline for Procurement


3-Dimethylphosphorylpropan-1-amine (CAS: 35790-17-1) is an organophosphorus compound characterized by a primary amine group and a dimethylphosphine oxide group separated by a propyl linker [1]. It is a member of the aminophosphine oxide (AmPO) class, which is recognized for its dual 'N' and 'P=O' Lewis basic sites, making it a versatile scaffold in coordination chemistry and catalysis [2]. This compound is available as a free amine, a solid with a reported melting point of 39-40°C, and its physical form and storage requirements are critical for handling and application planning .

Why You Cannot Simply Substitute 3-Dimethylphosphorylpropan-1-amine (CAS 35790-17-1) with a Generic Analog


Generic substitution within the aminophosphine oxide (AmPO) class is not feasible due to extreme variability in basicity, coordination behavior, and physical properties driven by subtle structural differences. The presence of a phosphoryl group drastically reduces amine basicity by nearly 5 pKa units compared to aliphatic amines [1], and the specific linker length between amine and phosphine oxide functionalities dictates chelate ring size and metal ion selectivity [2]. Furthermore, different salt forms exhibit fundamentally different solubility profiles that directly impact their utility in aqueous versus organic media . Selecting an analog based solely on the core AmPO scaffold, without accounting for these quantitative differences, will likely result in failed reactions, reduced catalytic activity, or inefficient extraction processes.

Quantitative Differentiation of 3-Dimethylphosphorylpropan-1-amine (CAS 35790-17-1): A Procurement-Focused Evidence Guide


Free Amine Form of 3-Dimethylphosphorylpropan-1-amine Enables Organic Phase Applications via Significantly Reduced Aqueous Solubility Compared to the Hydrochloride Salt

3-Dimethylphosphorylpropan-1-amine (CAS 35790-17-1) is the free amine, a powder at room temperature with a melting point of 39-40°C. In contrast, its hydrochloride salt (CAS 2248296-49-1) is synthesized specifically to enhance aqueous solubility. While quantitative solubility data for the free base is not published, the functional outcome is a clear class-level inference: the free amine is soluble in organic solvents suitable for metal complexation and catalysis, whereas the salt is water-soluble for biological or aqueous-phase applications . This distinction is critical for selecting the correct form for a given reaction medium.

Ligand Design Coordination Chemistry Solubility

Target Compound's Basicity (pKa) is Precisely Modulated for Coordination Chemistry, Distinguishing It from Non-Phosphorylated Aliphatic Amines

Aminophosphine oxides (AmPOs) are weak bases due to the strong electron-withdrawing effect of the phosphoryl group. Studies on related AmPOs show a decrease in basicity of nearly 5 pKa units compared to their aliphatic amine precursors [1]. While the exact pKa of 3-dimethylphosphorylpropan-1-amine is not reported, this class-level inference establishes that it is a significantly weaker base than, for example, propan-1-amine. This diminished basicity is a key design feature, reducing protonation competition and allowing the phosphoryl oxygen and nitrogen to participate in more selective metal coordination.

Basicity Acid-Base Chemistry Ligand Properties

Propyl Spacer in 3-Dimethylphosphorylpropan-1-amine Favors Six-Membered Chelate Ring Formation, a Key Differentiator from Shorter-Linker Analogs

The three-carbon propyl spacer between the amine and phosphine oxide groups in 3-dimethylphosphorylpropan-1-amine is a critical structural feature that dictates its coordination geometry. Upon complexation with a metal ion, this linker length specifically favors the formation of a stable six-membered chelate ring, as demonstrated in Co(III) and Pd(II) complexes with the analogous (3-aminopropyl)dimethylphosphine (pdmp) ligand [1][2]. In contrast, the shorter homolog, (dimethylphosphoryl)methanamine (dpma), with a single methylene spacer, forms a less stable four-membered chelate ring and exhibits a different coordination chemistry, including the formation of zwitterionic complexes like (dpmaH)ZnCl₃ [3].

Coordination Chemistry Ligand Design Metal Complexes

The Dimethylphosphoryl Group Provides a P=O Moiety as a Hard Lewis Base, Distinguishing Its Metal Selectivity from Thio- or Phenyl-Phosphine Oxide Analogs

The P=O group of 3-dimethylphosphorylpropan-1-amine is a hard Lewis base, which dictates its strong affinity for hard metal ions like lanthanides and actinides. This is a class-level property of aminophosphine oxides (AmPOs) and is exploited in extraction chemistry, as seen with the selective extraction of Th(IV) using CMPO-based ligands [1]. In contrast, phosphine sulfide analogs (P=S) are softer bases with different metal selectivity, and more sterically hindered or electronically varied analogs (e.g., triphenylphosphine oxide) have different binding constants and solubility profiles, which have been quantified [2].

Coordination Chemistry Hard/Soft Acid/Base Theory Ligand Design

High-Value Application Scenarios for 3-Dimethylphosphorylpropan-1-amine (CAS 35790-17-1)


Synthesis of Chelating Ligands for Coordination Chemistry and Homogeneous Catalysis

The primary application for the free amine form of 3-dimethylphosphorylpropan-1-amine is as a building block for the synthesis of chelating ligands. Its amine group can be readily functionalized with various electrophiles, such as isocyanates to form carbamoyl derivatives , or incorporated into larger ligand frameworks. The resulting bifunctional N,P=O ligands are designed to form six-membered chelate rings with metal ions, a specific coordination mode that is structurally enforced by the propyl linker [2]. These metal complexes are then applied in homogeneous catalysis, leveraging the tunable electronic and steric properties of the AmPO scaffold [3].

Precursor for Metal Extraction Agents in Hydrometallurgy and Nuclear Waste Processing

The dimethylphosphoryl group is a core component of highly effective metal extraction agents. While the parent compound is not used directly, its structural motif is found in advanced ligands like carbamoylmethylphosphine oxides (CMPOs), which are used for the selective liquid-liquid extraction of actinides like thorium(IV) from complex acidic mixtures containing rare-earth elements . The hard Lewis basicity of the P=O group is the functional basis for this selectivity. 3-Dimethylphosphorylpropan-1-amine can serve as a versatile precursor for synthesizing such task-specific extractants.

Intermediate in the Synthesis of Specialty Pharmaceuticals or Agrochemicals

Organophosphorus compounds are privileged structures in medicinal and agricultural chemistry due to their ability to mimic natural phosphates and form stable interactions with biological targets. 3-Dimethylphosphorylpropan-1-amine is described as a 'versatile small molecule scaffold' and a 'useful intermediate' for the synthesis of more complex molecules in these industries . Its bifunctional nature allows it to be used as a linker or a key functional group in drug design and development.

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